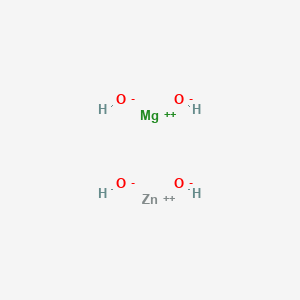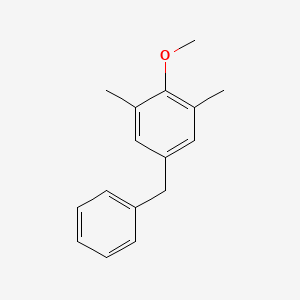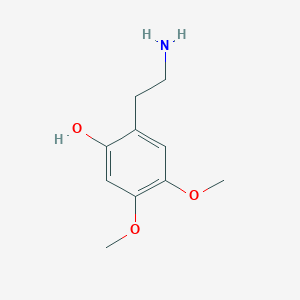
Arsinous amide, As-(4-methylphenyl)-As,N,N-triethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsinous amide, As-(4-methylphenyl)-As,N,N-triethyl-, is an organoarsenic compound characterized by the presence of an arsinous amide group. This compound is notable for its unique chemical structure, which includes an arsenic atom bonded to a 4-methylphenyl group and three ethyl groups. The compound’s distinct properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of arsinous amide, As-(4-methylphenyl)-As,N,N-triethyl-, typically involves the reaction of 4-methylphenylarsine oxide with triethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of arsinous amide, As-(4-methylphenyl)-As,N,N-triethyl-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Arsinous amide, As-(4-methylphenyl)-As,N,N-triethyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsinic acid derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding arsine.
Substitution: The arsinous amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Arsinic acid derivatives.
Reduction: Corresponding arsine compounds.
Substitution: Substituted arsinous amide derivatives.
Scientific Research Applications
Arsinous amide, As-(4-methylphenyl)-As,N,N-triethyl-, finds applications
Properties
CAS No. |
61131-20-2 |
|---|---|
Molecular Formula |
C13H22AsN |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
N-ethyl-N-[ethyl-(4-methylphenyl)arsanyl]ethanamine |
InChI |
InChI=1S/C13H22AsN/c1-5-14(15(6-2)7-3)13-10-8-12(4)9-11-13/h8-11H,5-7H2,1-4H3 |
InChI Key |
HNCUZSXNMGMFKG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)[As](CC)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.5]decane-1,3-dione, 2-(3-nitrophenyl)-](/img/structure/B14576072.png)

![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanamide](/img/structure/B14576084.png)
![2-[(2-Pentyl-3,4-dihydro-2H-pyrrol-5-yl)amino]ethan-1-ol](/img/structure/B14576087.png)


![[2-(4-Hydroxyanilino)ethyl]phosphonic acid](/img/structure/B14576110.png)
![2-(4-Phenylbuta-1,3-dien-1-YL)naphtho[1,2-D][1,3]oxazole-5-carbonitrile](/img/structure/B14576115.png)

![1,5-Bis[5-(4-chlorophenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14576130.png)




